N-Acetylhyalobiuronic acid
Overview
Description
Synthesis Analysis
The synthesis of N-Acetylhyalobiuronic acid is a complex process. One paper mentions the "Chemical Synthesis of α-N-Acetylhyalobiuronic Acid Phosphate Derivatives" . Another paper discusses the “N-Acetylation of Hyalobiuronic Acid and Chondrosine” which could potentially be related to the synthesis of N-Acetylhyalobiuronic acid . A third paper discusses the preparation of peracetylated laminaribiose by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid .Scientific Research Applications
Biomedical and Industrial Applications : HA, containing N-Acetylhyalobiuronic acid, is used in clinical medicine as a diagnostic marker for diseases like cancer, rheumatoid arthritis, and liver pathologies. It's also employed in intra-articular injections for arthritic patients, certain ophthalmological and otological surgeries, and cosmetic regeneration and reconstruction of soft tissue (Kogan et al., 2006).
Psychiatric Disorders Treatment : N-acetylcysteine, an acetylated amino acid, shows potential in treating psychiatric disorders, suggesting that N-acetyl compounds like N-Acetylhyalobiuronic acid could have similar applications (Dean et al., 2011).
Drug Delivery Systems and Tissue Engineering : HA's biocompatibility and nonimmunogenicity make it suitable for use in various drug delivery systems, particularly for ophthalmic, nasal, pulmonary, parenteral, and dermal routes. It is also investigated in organ-specific tissue engineering and regenerative medicine (Fallacara et al., 2018; Hemshekhar et al., 2016; Liao et al., 2005).
Cosmetic and Pharmaceutical Applications : Due to its viscoelastic nature, HA, including N-Acetylhyalobiuronic acid, is used in various cosmetic and medical products, like skin creams and injectable dermal fillers. It's also explored for localized drug delivery to the skin (Brown & Jones, 2005).
Analytical Chemistry : In analytical chemistry, HA is used for compositional analysis, including its disaccharide units like N-Acetylhyalobiuronic acid, helping in the determination of glycosaminoglycans in tissues (Qiu et al., 1996).
Biological Implications in Cellular Processes : Studies on N-Acetyl compounds, such as N-Acetylneuraminic acid, reveal their significant role in cellular recognition and binding processes, suggesting potential implications for N-Acetylhyalobiuronic acid in similar cellular functions (Keppler et al., 2001).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO12/c1-4(18)15-5(2-16)11(7(20)6(19)3-17)26-14-10(23)8(21)9(22)12(27-14)13(24)25/h2,5-12,14,17,19-23H,3H2,1H3,(H,15,18)(H,24,25)/t5-,6+,7+,8-,9-,10+,11+,12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDULUWSKCYWTK-HVLWPHHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159432 | |
Record name | N-Acetylhyalobiuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylhyalobiuronic acid | |
CAS RN |
13551-21-8 | |
Record name | N-Acetylhyalobiuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylhyalobiuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYLHYALOBIURONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49ZT2M2RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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